Cas no 63056-17-7 (2-(Aminomethyl)benzamide)

2-(Aminomethyl)benzamide is a versatile organic compound featuring both an amide and an aminomethyl functional group, making it a valuable intermediate in pharmaceutical and chemical synthesis. Its bifunctional structure allows for selective reactivity, enabling applications in the development of bioactive molecules, peptidomimetics, and heterocyclic compounds. The compound exhibits good solubility in polar solvents, facilitating its use in aqueous or organic reaction systems. Its stability under mild conditions and compatibility with common protecting groups enhance its utility in multi-step synthetic routes. Researchers value 2-(Aminomethyl)benzamide for its potential in designing enzyme inhibitors, ligands, and other pharmacologically relevant scaffolds.
2-(Aminomethyl)benzamide structure
2-(Aminomethyl)benzamide structure
Product Name:2-(Aminomethyl)benzamide
CAS No:63056-17-7
MF:C8H10N2O
MW:150.177801609039
MDL:MFCD09701213
CID:958613
PubChem ID:22254271
Update Time:2025-08-04

2-(Aminomethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • benzamide, 2-(aminomethyl)- (9ci)
    • 2-(aminomethyl)benzamide
    • 2-Aminomethyl-benzamide
    • aminomethylbenzamide
    • 63056-17-7
    • SCHEMBL405123
    • VZOQYVHEWHJIBG-UHFFFAOYSA-N
    • (aminomethyl)benzamide
    • EN300-270300
    • AKOS000194563
    • DTXSID50623940
    • SB38024
    • CS-0286104
    • DB-346921
    • 2-(Aminomethyl)benzamide
    • MDL: MFCD09701213
    • Inchi: 1S/C8H10N2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H2,10,11)
    • InChI Key: VZOQYVHEWHJIBG-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1CN)N

Computed Properties

  • Exact Mass: 150.079312947g/mol
  • Monoisotopic Mass: 150.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 69.1Ų

2-(Aminomethyl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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63056-17-7
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$ 465.00 2022-06-08
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¥3480.09 2025-01-20

2-(Aminomethyl)benzamide Suppliers

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(CAS:63056-17-7)2-(Aminomethyl)benzamide
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Quantity:1g/5g/500mg/250mg/100mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:07
Price ($):436.0/1742.0/273.0/192.0/150.0
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Additional information on 2-(Aminomethyl)benzamide

Professional Introduction to 2-(Aminomethyl)benzamide (CAS No. 63056-17-7)

2-(Aminomethyl)benzamide, a compound with the chemical identifier CAS No. 63056-17-7, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its benzamide backbone and an aminomethyl substituent, has garnered considerable attention due to its versatile applications in drug discovery and molecular biology research. The unique structural features of 2-(aminomethyl)benzamide make it a valuable scaffold for designing novel therapeutic agents, particularly in the realm of targeted therapy and enzyme inhibition.

The benzamide moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The presence of the aminomethyl group further enhances the compound's potential by providing a site for functionalization, allowing for the development of derivatives with tailored properties. Recent studies have highlighted the importance of 2-(aminomethyl)benzamide in the synthesis of small-molecule inhibitors that exhibit high specificity and low toxicity, making them promising candidates for clinical development.

In the context of contemporary research, 2-(aminomethyl)benzamide has been explored as a key intermediate in the synthesis of protease inhibitors. Proteases play a crucial role in various physiological processes, and their dysregulation is associated with numerous diseases, including cancer and inflammation. By leveraging the structural flexibility of 2-(aminomethyl)benzamide, researchers have been able to design molecules that selectively inhibit specific proteases, thereby modulating disease pathways. For instance, derivatives of this compound have shown efficacy in inhibiting matrix metalloproteinases (MMPs), which are involved in tissue degradation and cancer metastasis.

Moreover, the aminomethyl group in 2-(aminomethyl)benzamide provides a handle for further chemical modifications, enabling the creation of prodrugs or conjugates that enhance bioavailability and target specificity. This has opened up new avenues for drug delivery systems, where 2-(aminomethyl)benzamide-based molecules can be engineered to release their active form at specific sites within the body. Such advancements are particularly relevant in oncology, where targeted drug delivery can minimize side effects and improve patient outcomes.

The compound's potential extends beyond protease inhibition; it has also been investigated for its role in modulating neurotransmitter activity. The benzamide core is structurally similar to several neurotransmitter receptor antagonists, suggesting that 2-(aminomethyl)benzamide derivatives could interact with receptors such as GABA receptors or nicotinic acetylcholine receptors. Preliminary studies have indicated that certain analogs of this compound exhibit anxiolytic and neuroprotective properties, which could be exploited for treating neurological disorders such as epilepsy and Alzheimer's disease.

From a synthetic chemistry perspective, 2-(aminomethyl)benzamide serves as a versatile building block for constructing more complex molecular architectures. Its reactivity allows for various coupling reactions, including amide bond formation, nucleophilic substitution, and condensation reactions. These synthetic pathways have been utilized to generate libraries of compounds for high-throughput screening (HTS), a widely adopted approach in drug discovery pipelines. The ability to efficiently synthesize derivatives of 2-(aminomethyl)benzamide has accelerated the identification of lead compounds with therapeutic potential.

Recent advancements in computational chemistry have further enhanced the utility of 2-(aminomethyl)benzamide in drug design. Molecular modeling techniques, such as docking studies and quantum mechanical calculations, have been employed to predict the binding affinity and interactions of this compound with biological targets. These computational methods complement experimental approaches by providing insights into the molecular mechanisms underlying its biological activity. As a result, researchers can optimize the structure of 2-(aminomethyl)benzamide-based molecules to improve their efficacy and selectivity.

The growing interest in green chemistry principles has also influenced the synthesis of 2-(aminomethyl)benzamide. Efforts are being made to develop sustainable methodologies that minimize waste and reduce environmental impact. For example, catalytic processes and solvent-free reactions have been explored as alternatives to traditional synthetic routes. These eco-friendly approaches align with global initiatives aimed at promoting sustainable pharmaceutical manufacturing practices.

In summary, 2-(Aminomethyl)benzamide (CAS No. 63056-17-7) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features enable diverse applications in drug discovery, from protease inhibition to neurotransmitter modulation. The ongoing exploration of this molecule underscores its importance as a scaffold for designing novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, 2-(aminomethyl)benzamide is poised to remain a cornerstone in the advancement of medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:63056-17-7)2-(Aminomethyl)benzamide
A1039941
Purity:99%/99%/99%/99%/99%
Quantity:1g/5g/500mg/250mg/100mg
Price ($):436.0/1742.0/273.0/192.0/150.0
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